![molecular formula C30H42N4O4 B12592976 (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] CAS No. 648441-38-7](/img/structure/B12592976.png)
(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] is a complex organic compound characterized by its unique structure, which includes a dodecane backbone and benzoyloxyethanimidamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] typically involves a multi-step process. The initial step often includes the preparation of the dodecane-1,12-diyl backbone, followed by the introduction of benzoyloxyethanimidamide groups through a series of condensation reactions. Common reagents used in these reactions include benzoyl chloride, ethanimidamide, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies.
Medicine
In medicine, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism by which (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)bis[N-(benzoyloxy)ethanimidamide]
- (1E,1’E)-N’,N’'-(Octane-1,8-diyl)bis[N-(benzoyloxy)ethanimidamide]
Uniqueness
Compared to similar compounds, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] has a longer dodecane backbone, which may confer unique properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and versatile chemical intermediates.
Eigenschaften
CAS-Nummer |
648441-38-7 |
|---|---|
Molekularformel |
C30H42N4O4 |
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
[[N-[12-[1-(benzoyloxyamino)ethylideneamino]dodecyl]-C-methylcarbonimidoyl]amino] benzoate |
InChI |
InChI=1S/C30H42N4O4/c1-25(33-37-29(35)27-19-13-11-14-20-27)31-23-17-9-7-5-3-4-6-8-10-18-24-32-26(2)34-38-30(36)28-21-15-12-16-22-28/h11-16,19-22H,3-10,17-18,23-24H2,1-2H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
POZHNWTUJYKAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCCCCCCCCCCCN=C(C)NOC(=O)C1=CC=CC=C1)NOC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


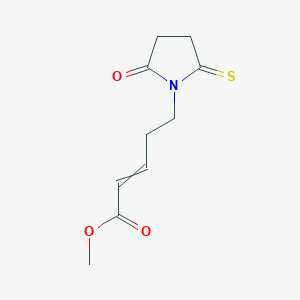
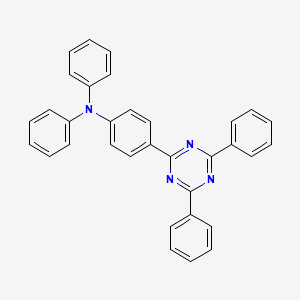
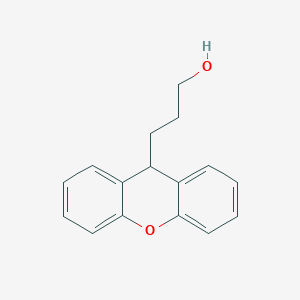
![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
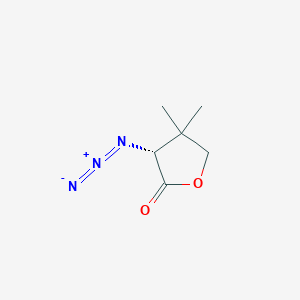
![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
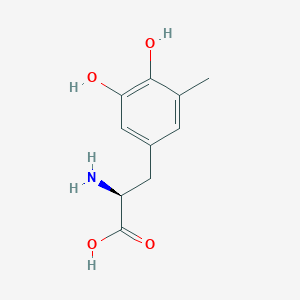
![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)
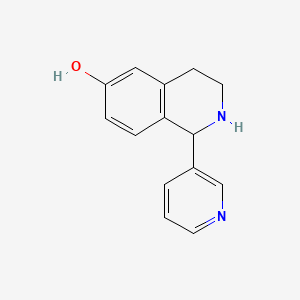

![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)

